2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid
Overview
Description
2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid typically involves multiple steps One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a 3,5-dimethylphenylamino group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the propanoic acid moiety play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
- **2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoic acid
Uniqueness
What sets 2-({5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoic acid apart is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable for applications requiring precise molecular interactions.
Properties
IUPAC Name |
2-[[5-(3,5-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-7-4-8(2)6-10(5-7)14-12-15-16-13(20-12)19-9(3)11(17)18/h4-6,9H,1-3H3,(H,14,15)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLZVLJAYWWDSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NN=C(S2)SC(C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143807 | |
Record name | 2-[[5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl]thio]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
743457-06-9 | |
Record name | 2-[[5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl]thio]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=743457-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[5-[(3,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl]thio]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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